molecular formula C12H16O3 B14561622 2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane CAS No. 61920-07-8

2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

Cat. No.: B14561622
CAS No.: 61920-07-8
M. Wt: 208.25 g/mol
InChI Key: JMDUVBZNSFRWOC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a methoxyphenyl group attached to a dioxolane ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane typically involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is typically carried out at elevated temperatures, around 60-80°C.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-formylphenyl)-2,4-dimethyl-1,3-dioxolane or 2-(2-carboxyphenyl)-2,4-dimethyl-1,3-dioxolane.

    Reduction: Formation of 2-(2-methoxyphenyl)-2,4-dimethyl-1,3-diol.

    Substitution: Formation of 2-(2-halophenyl)-2,4-dimethyl-1,3-dioxolane.

Scientific Research Applications

2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxolane ring provides structural stability. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional group and reactivity.

    2-Methoxyphenylpiperazine: Contains a methoxyphenyl group attached to a piperazine ring, showing different pharmacological properties.

    2-Methoxyphenol: A simpler structure with a single methoxy group attached to a phenol ring.

Uniqueness

2-(2-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

61920-07-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-9-8-14-12(2,15-9)10-6-4-5-7-11(10)13-3/h4-7,9H,8H2,1-3H3

InChI Key

JMDUVBZNSFRWOC-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C2=CC=CC=C2OC

Origin of Product

United States

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